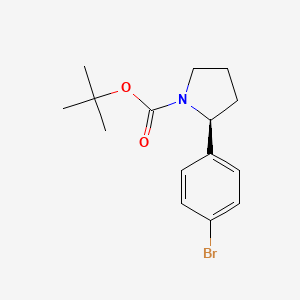

(s)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

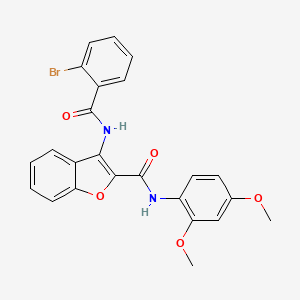

-(S)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate, or (S)-TBPPC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral molecule, with two mirror-image forms, and is a derivative of pyrrolidine, a five-membered heterocyclic amine. (S)-TBPPC has a variety of unique properties, including the ability to act as a proton-donating reagent, and its ability to interact with other molecules in a stereoselective manner.

Scientific Research Applications

Synthetic Applications and Biological Activity

Synthetic Utility in Organic Chemistry

Chiral sulfinamides, such as tert-butanesulfinamide, have been recognized for their pivotal role in asymmetric synthesis, particularly in the formation of N-heterocycles like piperidines and pyrrolidines. The review by Philip et al. (2020) showcases the significance of tert-butanesulfinamide in mediating asymmetric synthesis via sulfinimines, underscoring the utility of related structures in accessing diverse and structurally complex heterocycles that form the backbone of many natural products and therapeutic agents (Philip et al., 2020).

Role in Drug Discovery

The pyrrolidine ring, a structural motif closely related to the subject compound, is extensively utilized in medicinal chemistry due to its versatility and impact on the stereochemistry and pharmacophore exploration of drug molecules. Li Petri et al. (2021) provide a comprehensive review of bioactive molecules featuring the pyrrolidine ring, highlighting its strategic importance in drug discovery for enhancing molecular diversity and targeting selectivity (Li Petri et al., 2021).

Environmental and Ecotoxicological Research

Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with the tert-butyl group in the subject compound, sheds light on their environmental fate, human exposure, and toxicity. Liu and Mabury (2020) discuss the widespread use of SPAs in industrial applications, their detection in various environmental matrices, and the associated human exposure and toxicity concerns. This study suggests the relevance of understanding the environmental behavior and potential health impacts of chemically related compounds (Liu & Mabury, 2020).

Mechanism of Action

Target of Action

The primary targets of (S)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.

Mode of Action

This compound interacts with its targets (AChE and BChE) by inhibiting their activity . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway. Under normal conditions, AChE and BChE break down acetylcholine to terminate the signal transmission. The inhibition of these enzymes by (s)-tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate prevents this breakdown, leading to prolonged signal transmission .

Result of Action

The result of the compound’s action is an enhanced cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various effects depending on the specific location within the nervous system, including increased muscle contraction, pain responses, and cognitive functions.

properties

IUPAC Name |

tert-butyl (2S)-2-(4-bromophenyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDPUQUIZKCNOF-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-Tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate](/img/structure/B2797065.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)

![1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B2797074.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2797079.png)

![Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B2797081.png)

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2797084.png)

![6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2797087.png)

![N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797088.png)